molecular formula C7H11NO B1362679 4-(Prop-2-yn-1-yl)morpholine CAS No. 5799-76-8

4-(Prop-2-yn-1-yl)morpholine

Cat. No. B1362679
Key on ui cas rn: 5799-76-8
M. Wt: 125.17 g/mol
InChI Key: OKDZHAQIKCVKFE-UHFFFAOYSA-N
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Patent
US07351700B2

Procedure details

Morpholine (100 ml, 1.148 mol) was dissolved in MeOH (1 L) and cooled in ice under nitrogen, then potassium carbonate (120 g, 0.63 mol) and propargyl bromide (124 mL, 1.148 mol) were added while stirring in ice. Stirring without cooling was continued for 4 h. The white suspension was filtered through paper and the solids were washed with MeOH (100 ml) and the MeOH was carefully evaporated. The white precipitate was suspended in DCM (400 ml), filtered through paper, and carefully evaporated. Finally the oil was distilled at 60° C./16 mbar. One obtained 100 g (70%) of a colorless oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
124 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[CH2:13](Br)[C:14]#[CH:15]>CO>[CH2:15]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)[C:14]#[CH:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
124 mL
Type
reactant
Smiles
C(C#C)Br

Conditions

Stirring
Type
CUSTOM
Details
while stirring in ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice under nitrogen
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
FILTRATION
Type
FILTRATION
Details
The white suspension was filtered through paper
WASH
Type
WASH
Details
the solids were washed with MeOH (100 ml)
CUSTOM
Type
CUSTOM
Details
the MeOH was carefully evaporated
FILTRATION
Type
FILTRATION
Details
filtered through paper
CUSTOM
Type
CUSTOM
Details
carefully evaporated
DISTILLATION
Type
DISTILLATION
Details
Finally the oil was distilled at 60° C./16 mbar

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C#C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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